molecular formula C18H27N3O3 B579944 3-Descarbonitrile 3-Acetamido Saxagliptin CAS No. 1496712-39-0

3-Descarbonitrile 3-Acetamido Saxagliptin

Cat. No.: B579944
CAS No.: 1496712-39-0
M. Wt: 333.432
InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
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Description

Molecular Modeling and Dynamics Simulations Related to Its Formation Mechanisms

Molecular modeling and dynamics simulations would be instrumental in elucidating the potential formation pathways of 3-Descarbonitrile 3-Acetamido Saxagliptin (B632). These computational techniques could be employed to model the interaction of Saxagliptin with potential reactants or degrading agents under various conditions.

Potential Research Approaches:

Conformational Analysis: Identifying the most stable three-dimensional structures of Saxagliptin and its precursors to understand their reactivity.

Molecular Docking: Simulating the interaction between Saxagliptin and enzymes or other molecules that might catalyze its conversion to the impurity.

Spectroscopic Data Prediction and In Silico Confirmation of Structure

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to confirm their structure. For 3-Descarbonitrile 3-Acetamido Saxagliptin, these in silico predictions would be invaluable for its identification and characterization.

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Data
Nuclear Magnetic Resonance (NMR) Prediction of 1H and 13C chemical shifts and coupling constants. This would aid in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, confirming its connectivity and stereochemistry.
Infrared (IR) Spectroscopy Calculation of vibrational frequencies to predict the positions of characteristic IR absorption bands, such as those for C=O, N-H, and C-N bonds.
Mass Spectrometry (MS) While not directly predicting a mass spectrum, computational methods can help in understanding fragmentation patterns observed in high-resolution mass spectrometry by calculating the stability of potential fragment ions.

Theoretical Studies on Reactivity Descriptors (if applicable to impurity formation)

Theoretical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), can provide insights into the chemical reactivity of different sites within the Saxagliptin molecule, highlighting regions prone to modification that could lead to the formation of this compound.

Commonly Calculated Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites for nucleophilic and electrophilic attack, respectively.

Fukui Functions: These functions provide a more detailed picture of local reactivity, identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

By calculating these descriptors for the Saxagliptin molecule, researchers could hypothesize which atomic sites are most likely to be involved in the chemical transformation leading to the formation of the this compound impurity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHSWPMUQQJJL-YLZMWHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Impurity Profiling and Quality Control Strategies for Saxagliptin Drug Substance and Drug Product

Methodologies for Comprehensive Impurity Profiling in Saxagliptin (B632) Formulations

The accurate identification and quantification of impurities in Saxagliptin formulations are achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone methodologies for impurity profiling. researchgate.net

For the specific detection of "3-Descarbonitrile 3-Acetamido Saxagliptin," reversed-phase HPLC (RP-HPLC) methods have been developed and validated. derpharmachemica.comijtsrd.comjddtonline.infoijprajournal.com These methods typically employ a C18 column and a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netderpharmachemica.comijprajournal.com Detection is often carried out using a UV detector at a specific wavelength, for instance, 212 nm or 220 nm. derpharmachemica.comijtsrd.com

Table 1: Exemplary RP-HPLC Method Parameters for Saxagliptin Impurity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvent (e.g., acetonitrile)
Flow Rate Typically 0.8 to 1.0 mL/min
Detection UV at 212 nm or 220 nm
Injection Volume 20 µL

This table is for illustrative purposes and specific conditions may vary based on the validated method.

LC-MS/MS provides a more sensitive and specific detection method, enabling the structural elucidation of impurities. researchgate.netnih.govnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and thermal stress, are instrumental in identifying potential degradation products, including "this compound". rsc.orgjocpr.com These studies help in developing stability-indicating analytical methods that can separate the drug substance from its impurities. derpharmachemica.com

Strategies for Mitigating the Formation of this compound during Pharmaceutical Manufacturing and Storage

The formation of "this compound" and other impurities in Saxagliptin is influenced by various factors throughout the manufacturing process and during storage. A key degradation pathway for Saxagliptin involves an intramolecular cyclization to form a cyclic amidine impurity. nih.govacs.org The formation of "this compound," which is an amide analog, can also be a result of degradation or a byproduct of the synthesis process. synzeal.com

Strategies to mitigate the formation of this impurity include:

Control of pH: The stability of Saxagliptin is pH-dependent. Maintaining an optimal pH during the manufacturing process and in the final formulation can minimize the degradation of the nitrile group to an amide. nih.gov

Solvent Selection: The choice of solvents during synthesis and purification is critical. Studies have shown that solvent effects can significantly influence the rate of degradation reactions. nih.gov

Excipient Compatibility: In the drug product, interactions between Saxagliptin and excipients can lead to the formation of degradation products. nih.gov For instance, reactive impurities in excipients like polyethylene (B3416737) glycol (PEG) can contribute to the degradation of the active pharmaceutical ingredient. nih.gov Therefore, thorough excipient compatibility studies are essential.

Process Parameter Optimization: The manufacturing process itself, including reaction times, temperatures, and purification methods, must be carefully controlled to minimize the formation of process-related impurities and degradation products. researchgate.netgoogle.com

Storage Conditions: Proper storage conditions for both the drug substance and the drug product, including temperature and humidity control, are crucial to prevent degradation over the product's shelf life.

Regulatory Frameworks and Pharmacopoeial Standards (e.g., EP/USP) Governing Impurity Limits

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish stringent standards for the control of impurities in pharmaceutical substances and products. europa.euuspnf.com These pharmacopeias provide official monographs that outline the tests, procedures, and acceptance criteria for Saxagliptin and its related compounds.

"this compound" is recognized as a specified impurity in these pharmacopeias. It is listed as Saxagliptin EP Impurity B in the European Pharmacopoeia and as Saxagliptin Related Compound B in the United States Pharmacopeia. synzeal.comsigmaaldrich.com The monographs for Saxagliptin drug substance and drug product set specific limits for known and unknown impurities. uspnf.comsigmaaldrich.com These limits are established based on toxicological data and the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products. The general principle is to control impurities at levels that are considered safe.

While the exact numerical limits are detailed within the respective pharmacopoeial monographs, adherence to these standards is mandatory for a product to be marketed in regions that recognize these pharmacopeias. europa.eu

Role of Certified Reference Standards in Pharmaceutical Quality Assurance and Method Traceability

Certified Reference Standards (CRS) are highly purified substances that are essential for the quality control of pharmaceuticals. synzeal.com They serve as a benchmark for the identification and quantification of active pharmaceutical ingredients (APIs) and their impurities. synzeal.com

The Certified Reference Standard for "this compound" (Saxagliptin EP Impurity B / Saxagliptin Related Compound B) plays a pivotal role in several key areas of pharmaceutical quality assurance: synzeal.comsigmaaldrich.com

Method Development and Validation: The reference standard is used to develop and validate analytical methods, such as HPLC and LC-MS, ensuring they are accurate, precise, and specific for detecting and quantifying this particular impurity. synzeal.com

Quality Control Testing: In routine quality control, the reference standard is used to confirm the identity of the impurity and to accurately measure its concentration in batches of Saxagliptin drug substance and drug product. This ensures that the level of the impurity remains within the limits set by the pharmacopeias.

Method Traceability: The use of a pharmacopoeial reference standard ensures that the analytical results obtained by a pharmaceutical manufacturer are traceable to the official standard. synzeal.com This provides a basis for consistency and comparability of results across different laboratories and manufacturing sites.

The availability and use of a well-characterized certified reference standard for "this compound" are thus fundamental to maintaining the quality, safety, and regulatory compliance of Saxagliptin-containing medicines.

Future Research Directions and Innovations in Pharmaceutical Impurity Science

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

The accurate detection and quantification of pharmaceutical impurities at trace and ultra-trace levels are paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). For an impurity like 3-Descarbonitrile 3-Acetamido Saxagliptin (B632), which is structurally similar to the parent drug, highly sensitive and specific analytical methods are required.

Future research is focused on moving beyond conventional High-Performance Liquid Chromatography (HPLC) to more advanced analytical platforms. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement, offering enhanced resolution, shorter analysis times, and superior sensitivity. europa.eu While specific limits of detection (LOD) and quantification (LOQ) for 3-Descarbonitrile 3-Acetamido Saxagliptin are not widely published, the sensitivity of modern analytical techniques for Saxagliptin suggests that detection at very low levels is achievable. For instance, validated RP-HPLC methods for Saxagliptin have demonstrated LOD and LOQ values in the range of 0.020 µg/mL and 0.075 µg/mL, respectively. pharmaresearchlibrary.org High-Performance Thin-Layer Chromatography (HPTLC) methods have shown even greater sensitivity, with a reported LOD of 7.96 ng/spot and an LOQ of 26.54 ng/spot for Saxagliptin. scirp.org

The development of novel analytical technologies will likely involve the integration of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), which can provide unambiguous identification of impurities even at minute concentrations. researchgate.net Furthermore, innovations in sample preparation and extraction techniques will play a crucial role in enhancing the ability to detect and quantify ultra-trace levels of impurities in complex matrices.

Table 1: Comparison of Analytical Techniques for Saxagliptin Analysis

Technique Reported LOD for Saxagliptin Reported LOQ for Saxagliptin Potential for Ultra-Trace Impurity Detection
RP-HPLC 0.020 µg/mL pharmaresearchlibrary.org 0.075 µg/mL pharmaresearchlibrary.org Moderate
HPTLC 7.96 ng/spot scirp.org 26.54 ng/spot scirp.org High

Advanced Synthetic Strategies for Impurity Control and Green Chemistry Integration

This compound, also known as Saxagliptin amide analog, is understood to be a process-related impurity that arises during the synthesis of Saxagliptin. celonpharma.com The final step in the commercial synthesis of Saxagliptin involves the dehydration of a primary amide intermediate to form the nitrile group. researchgate.net Incomplete dehydration or subsequent hydrolysis of the nitrile can lead to the presence of the amide impurity in the final drug substance.

Advanced synthetic strategies are focused on optimizing this critical dehydration step to minimize the formation of this compound. One such strategy involves the use of more efficient and selective dehydrating agents. Research has shown that propylphosphonic anhydride (T3P®) can be a superior reagent for the dehydration of the amide intermediate in Saxagliptin synthesis, leading to higher yields and purity compared to other reagents. orientjchem.orgresearchgate.net This approach avoids the use of hazardous chemicals and laborious workup procedures, aligning with the principles of green chemistry. orientjchem.org

The integration of green chemistry principles is a key direction for future research in impurity control. This includes the use of environmentally benign solvents, catalysts, and reagents. researchgate.net For the conversion of amides to nitriles, various green methodologies are being explored, such as catalytic Appel-type dehydration reactions that are highly expedient and operate under mild conditions with low catalyst loading. acs.org The development of enzymatic methods for amide bond formation also presents a sustainable alternative to traditional chemical synthesis, potentially reducing the formation of impurities. nih.gov

Table 2: Dehydrating Agents in Nitrile Synthesis from Amides

Reagent Conditions Advantages Reference
Propylphosphonic anhydride (T3P®) Mild, efficient High yield and purity, avoids hazardous reagents orientjchem.org
Oxalyl chloride/Triphenylphosphine oxide (catalytic) Mild, rapid (<10 min) Low catalyst loading, wide substrate scope acs.org

Integrated Computational and Experimental Approaches for Predictive Degradation Studies

While this compound is primarily considered a process-related impurity, the potential for its formation through the degradation of Saxagliptin via hydrolysis of the nitrile group cannot be entirely dismissed. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Comprehensive forced degradation studies on Saxagliptin have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. rsc.org These studies have led to the identification of several degradation products. However, this compound has not been reported as a significant degradant in these studies, which strengthens the evidence that it is mainly a process-related impurity. rsc.org For instance, a detailed LC-ESI-MS/MS study identified seven degradation products of Saxagliptin under hydrolytic and oxidative stress, none of which corresponded to the amide impurity. rsc.orgresearchgate.net

Future research will likely involve the integration of computational modeling with experimental data to predict the degradation pathways of drug substances more accurately. Computational techniques can be used to study the thermodynamics and kinetics of reactions such as the hydrolysis of the nitrile group in Saxagliptin. researchgate.net For example, studies on the hydrolysis of the cyano group in Vildagliptin, another DPP-4 inhibitor, have shown that it can be converted to the corresponding amide under basic, oxidative, and acidic conditions. nih.gov Similar predictive models could be developed for Saxagliptin to assess the likelihood of this compound formation under various storage and physiological conditions.

Evolution of Regulatory Science and Impurity Management Paradigms

The regulatory landscape for pharmaceutical impurities is continuously evolving, with a greater emphasis on a scientific, risk-based approach to ensure patient safety. The principles of Quality by Design (QbD) are central to this modern paradigm. researchgate.netnih.gov QbD involves systematically understanding the relationship between process inputs and critical quality attributes (CQAs) of the drug product, including the impurity profile. nih.gov

For a process-related impurity like this compound, a QbD approach would involve identifying the critical process parameters (CPPs) in the synthesis that affect its formation and establishing a design space within which the impurity is consistently controlled at or below an acceptable level. sartorius.com This proactive approach to quality is a shift from the traditional "quality by testing" model.

International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities. ich.orgfda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Furthermore, guidelines like ICH M7(R2) for mutagenic impurities are driving a more nuanced approach to impurity risk assessment. europa.euich.org While there is no specific indication that this compound is mutagenic, the principles of M7, which involve a thorough assessment of an impurity's potential toxicity, are becoming more broadly applied in impurity management. The evolution of regulatory science points towards a future where impurity control strategies are increasingly data-driven, predictive, and tailored to the specific risks associated with each impurity.

Table 3: Key Regulatory Guidelines for Impurity Management

Guideline Focus Relevance to this compound
ICH Q3A(R2) Impurities in New Drug Substances Establishes thresholds for reporting, identification, and qualification.
ICH Q3B(R2) Impurities in New Drug Products Sets limits for degradation products in the final dosage form.
ICH Q8(R2) Pharmaceutical Development Promotes the use of Quality by Design (QbD) to control impurities.

Q & A

Q. What is the synthetic pathway for saxagliptin, and how can researchers optimize its yield in laboratory settings?

Saxagliptin is synthesized via a multi-step process involving condensation and dehydration reactions. A key intermediate, (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid, is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate using EDC·HCl and HOBt as coupling agents . Subsequent dehydration with trifluoroacetic anhydride (TFAA) and pyridine yields the nitrile-containing intermediate, which is then treated with HCl to obtain saxagliptin. Optimization strategies include using propylphosphonic anhydride (T3P) for condensation steps, which improves reaction efficiency and reduces side products .

Q. What methodologies are recommended for assessing saxagliptin's glycemic efficacy in preclinical studies?

Standard protocols involve randomized, double-blind, placebo-controlled trials with primary endpoints such as HbA1c reduction, fasting plasma glucose (FPG), and postprandial glucose (PPG) area under the curve (AUC). For example, a 24-week study in treatment-naïve patients showed saxagliptin monotherapy (2.5–10 mg/day) reduced HbA1c by 0.43–0.54% (vs. placebo +0.19%) using ANCOVA models with last-observation-carried-forward (LOCF) methodology . Beta-cell function and C-peptide/insulin AUCs are secondary biomarkers for mechanistic validation.

Q. How should researchers handle saxagliptin in laboratory settings to ensure safety?

Saxagliptin requires precautions against inhalation and dermal exposure due to risks of allergic reactions. Safety data sheets recommend:

  • Using PPE (gloves, lab coats, eye protection).
  • Conducting reactions in fume hoods with adequate ventilation.
  • Avoiding ingestion or contact with incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do cardiovascular outcomes in saxagliptin-treated patients inform clinical trial design for DPP-4 inhibitors?

The SAVOR-TIMI 53 trial (n=16,492) demonstrated saxagliptin’s cardiovascular neutrality but identified a 27% increased risk of heart failure hospitalization (3.5% vs. 2.8% with placebo; HR 1.27, 95% CI 1.07–1.51) . This underscores the need for:

  • Composite endpoints : Include cardiovascular death, myocardial infarction, ischemic stroke, and heart failure.
  • Subgroup stratification : By baseline renal function (eGFR) and albuminuria status to assess risk modulation .
  • Post-hoc analyses : To disentangle glycemic effects from direct cardiac mechanisms.

Q. What explains the discordance between saxagliptin’s glycemic benefits and its lack of cardiovascular risk reduction?

While saxagliptin improves HbA1c (e.g., −0.69% reduction in metformin-combination trials ), its neutral cardiovascular profile suggests:

  • Pathway specificity : DPP-4 inhibition primarily targets incretin hormones (GLP-1, GIP) without direct effects on atherosclerosis or plaque stability .
  • Counter-regulatory mechanisms : Increased heart failure risk may stem from fluid retention or neurohormonal activation unrelated to glycemic control .
  • Methodological limitations : Composite endpoints in trials may dilute subtle drug effects; biomarker studies (e.g., NT-proBNP) are critical for mechanistic insights .

Q. How does saxagliptin modulate renal outcomes in diabetic patients with albuminuria?

In SAVOR-TIMI 53, saxagliptin improved albuminuria categories (p=0.021 for normoalbuminuria, p<0.001 for microalbuminuria) independent of HbA1c changes (r=0.036–0.052) . Proposed mechanisms include:

  • Anti-inflammatory effects : Reduced urinary TGF-β and MCP-1 levels.
  • Hemodynamic modulation : Enhanced renal endothelial function via DPP-4 inhibition.
  • Methodological note : Use albumin/creatinine ratio (ACR) as a continuous variable in longitudinal analyses to detect subtle changes .

Q. What experimental approaches resolve contradictions in saxagliptin’s safety profile across subpopulations?

Elderly patients (≥75 years) showed similar cardiovascular risks but higher hypoglycemia rates (p<0.05) compared to younger cohorts . To address this:

  • Age-stratified randomization : Ensures balanced representation in trials.
  • Pharmacokinetic studies : Adjust saxagliptin dosing (e.g., 2.5 mg/day for eGFR ≤50 mL/min) to mitigate renal clearance disparities .
  • Real-world evidence : Link trial data to registries (e.g., FDA Sentinel Initiative) for long-term safety monitoring.

Methodological Recommendations

  • For pharmacokinetic studies : Use LC/MS/MS with human plasma and validated extraction protocols (e.g., dichloromethane/diethyl ether) to quantify saxagliptin and metabolites .
  • For mechanistic studies : Employ in vitro models (e.g., pancreatic β-cell lines) to assess DPP-4 inhibition’s impact on insulin secretion under hyperglycemic clamp conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.